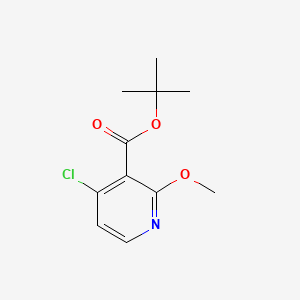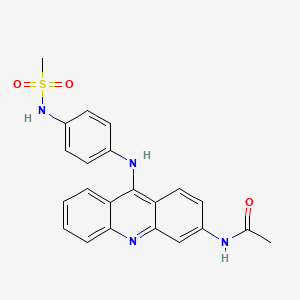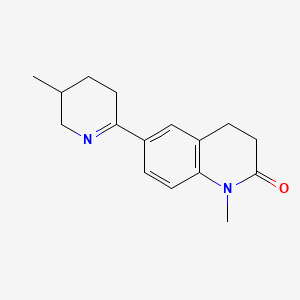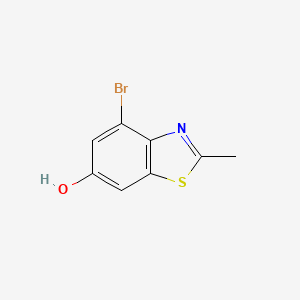![molecular formula C17H16O2 B13937495 1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane CAS No. 62121-85-1](/img/structure/B13937495.png)
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diphenyl-2,3-dioxabicyclo[221]heptane is a chemical compound known for its unique structure and reactivity It is an endoperoxide, which means it contains a peroxide group within a cyclic structure
Métodos De Preparación
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane can be synthesized through several methods. One common synthetic route involves the reaction of benzophenone with sodium tert-butoxide in toluene at -78°C, followed by the addition of ethyl 3-benzoylpropanoate. The mixture is then exposed to oxygen and irradiated with light in the presence of methylene blue, resulting in the formation of the desired compound .
Análisis De Reacciones Químicas
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane has several scientific research applications:
Biology: The compound’s structure and reactivity make it a useful tool for studying biological processes involving peroxides and radical species.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the context of its ability to generate reactive oxygen species.
Mecanismo De Acción
The mechanism of action of 1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane involves its ability to undergo electron transfer reactions. The compound can accept electrons, leading to the formation of radical-anion intermediates. These intermediates can then undergo further reactions, such as β-scission fragmentation, resulting in the formation of various products . The specific molecular targets and pathways involved in these reactions depend on the conditions and reagents used.
Comparación Con Compuestos Similares
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane can be compared to other endoperoxides and bicyclic compounds:
Similar Compounds: Examples include 1,3-diphenyl-1,3-propanedione and trans-chalcone, which are products of the compound’s reactions.
Uniqueness: The compound’s unique structure, with a peroxide group within a bicyclic framework, distinguishes it from other similar compounds.
Propiedades
Número CAS |
62121-85-1 |
|---|---|
Fórmula molecular |
C17H16O2 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H16O2/c1-3-7-14(8-4-1)16-11-12-17(13-16,19-18-16)15-9-5-2-6-10-15/h1-10H,11-13H2 |
Clave InChI |
ZWTBPRUIPRPOLU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1(OO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


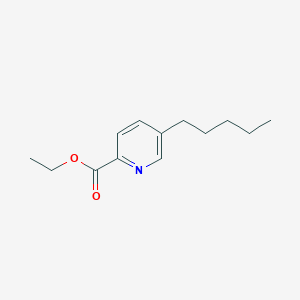
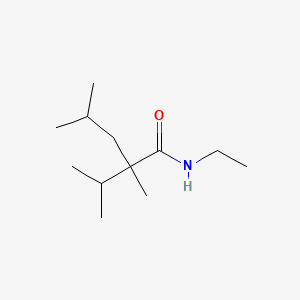
![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B13937432.png)
![3-[5-(3-Methyl-piperidin-2-yl)-[1,2,4]oxadiazol-3-yl]-benzonitrile](/img/structure/B13937447.png)
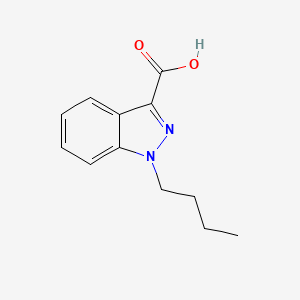
![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)


